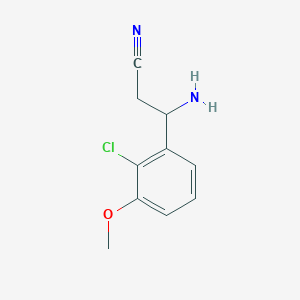

3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile

CAS No.:

Cat. No.: VC20360798

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClN2O |

|---|---|

| Molecular Weight | 210.66 g/mol |

| IUPAC Name | 3-amino-3-(2-chloro-3-methoxyphenyl)propanenitrile |

| Standard InChI | InChI=1S/C10H11ClN2O/c1-14-9-4-2-3-7(10(9)11)8(13)5-6-12/h2-4,8H,5,13H2,1H3 |

| Standard InChI Key | DROCJYTYTGPKFW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1Cl)C(CC#N)N |

Introduction

3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile is an organic compound of significant interest in medicinal chemistry and organic synthesis. Its chemical structure includes an amino group, a nitrile group, and a chloro-substituted methoxyphenyl moiety, which contribute to its reactivity and potential biological activity. The compound is classified under nitriles and amines, with a molecular formula of C₉H₈ClN₂O and a molecular weight of approximately 198.62 g/mol, although some sources may report variations in molecular weight due to differences in isomers or calculation methods.

Synthesis of 3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the use of solvents like ethanol or methanol, along with catalysts to enhance reaction efficiency. In industrial settings, large-scale batch reactions are optimized for high yield and purity, often employing automated reactors or continuous flow systems.

Synthesis Steps:

-

Starting Materials: The synthesis often begins with commercially available precursors such as 2-chloro-3-methoxybenzaldehyde.

-

Reaction Conditions: Solvents and catalysts are selected based on their ability to facilitate the desired chemical transformations.

-

Purification: Final products are purified using techniques such as chromatography to achieve high purity.

Applications in Medicinal Chemistry and Organic Synthesis

This compound serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects. Its unique structure makes it suitable for applications in medicinal chemistry, particularly in developing new drugs targeting specific biological pathways. Additionally, it may find uses in organic synthesis as a building block for more complex molecules.

Potential Therapeutic Applications:

-

Enzyme Inhibition: The compound's functional groups can interact with enzymes, potentially modulating biochemical pathways.

-

Protein Binding: The amino group may facilitate hydrogen bonding with biological macromolecules, influencing protein-ligand interactions.

Stereochemistry and Isomers

The compound can exist in different stereoisomers, such as the (3S) and (3R) forms, which have distinct stereochemical properties. The presence of a chiral center at the carbon atom adjacent to the amino group contributes to these properties .

Stereoisomers:

| Isomer | CAS Number | Molecular Weight |

|---|---|---|

| (3S)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile | Not specified | Approximately 210.66 g/mol |

| (3R)-3-Amino-3-(2-chloro-3-methoxyphenyl)propanenitrile | 1270291-90-1 | Approximately 210.66 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume